

"comparing the in vivo effects of MDMB-PINACA with THC"

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Compound of Interest

Compound Name: *Mdmb-pinaca*

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A Comparative In Vivo Analysis of MDMB-PINACA and THC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of the synthetic cannabinoid **MDMB-PINACA** and the primary psychoactive component of cannabis, Δ^9 -tetrahydrocannabinol (THC). The information presented is collated from peer-reviewed scientific literature and is intended to offer an objective overview supported by experimental data to aid in research and drug development.

Executive Summary

MDMB-PINACA and its analogues, such as 5F-**MDMB-PINACA** and MDMB-4en-PINACA, are potent synthetic cannabinoid receptor agonists (SCRAs) that have been associated with severe and sometimes fatal adverse effects not typically observed with THC.[1] In vivo studies consistently demonstrate that **MDMB-PINACA** analogues exhibit significantly greater potency and efficacy at cannabinoid type 1 (CB1) receptors compared to THC, which acts as a partial agonist.[2] This heightened activity translates to more pronounced cannabimimetic effects, a higher potential for abuse, and a greater risk of toxicity.

Cannabinoid Receptor Binding and Functional Activity

MDMB-PINACA analogues display a much higher binding affinity for the CB1 receptor than THC. For instance, MDMB-4en-PINACA has a K_i value of 0.28 nM, indicating a strong binding affinity.[3] In functional assays, MDMB-4en-PINACA is a full agonist at the CB1 receptor, whereas THC is a partial agonist.[4][5] This fundamental difference in receptor interaction is a key determinant of their divergent in vivo effects. MDMB-4en-PINACA has been shown to be 27 times more potent at the hCB1 receptor than Δ^9 -THC.[6]

Compound	CB1 Receptor Binding Affinity (K_i)	CB1 Receptor Functional Activity
MDMB-4en-PINACA	~0.28 nM[3]	Full Agonist[5]
Δ^9 -THC	~8.05 nM[3]	Partial Agonist[4]

In Vivo Cannabimimetic Effects: The Tetrad Assay

The cannabinoid tetrad assay is a standard in vivo method used to quantify the cannabimimetic properties of compounds by measuring four key parameters: locomotor activity, core body temperature (hypothermia), pain perception (analgesia), and catalepsy.[2][7] Studies in mice have shown that **MDMB-PINACA** analogues induce these tetrad effects in a dose-dependent manner and at significantly lower doses than THC.[6][8]

Effect (in mice)	MDMB-4en-PINACA (ED50)	Δ^9 -THC (Effective Dose)	Potency Comparison
Hypothermia	ED50 values ranging from 0.03 to 0.77 mg/kg[6]	Not explicitly stated in these terms, but effects seen at higher doses.	MDMB-4en-PINACA is significantly more potent.
Analgesia	ED50 values ranging from 0.03 to 0.77 mg/kg[6]	Not explicitly stated in these terms, but effects seen at higher doses.	MDMB-4en-PINACA is significantly more potent.
Locomotor Inhibition	Biphasic effect: increased activity at 0.01-0.03 mg/kg, inhibited at higher doses.[6]	Biphasic effect: increased activity at 1 mg/kg, inhibited at higher doses.[6]	MDMB-4en-PINACA is more potent.
Catalepsy	ED50 values ranging from 0.03 to 0.77 mg/kg[6]	Not explicitly stated in these terms, but effects seen at higher doses.	MDMB-4en-PINACA is significantly more potent.

Rewarding Effects and Abuse Potential

The rewarding effects of **MDMB-PINACA** analogues and THC have been assessed using the Conditioned Place Preference (CPP) paradigm. In this assay, animals learn to associate a specific environment with the effects of a drug. Both MDMB-4en-PINACA and THC induce a biphasic, dose-dependent response, with lower doses producing CPP and higher doses leading to Conditioned Place Aversion (CPA).[6] However, the rewarding effects of MDMB-4en-PINACA are estimated to be approximately 100 times that of Δ^9 -THC.[6]

Compound	Rewarding Effect (CPP)	Aversive Effect (CPA)	Relative Abuse Potential
MDMB-4en-PINACA	Induced at low doses	Induced at high doses	~100x higher than Δ^9 -THC[6]
Δ^9 -THC	Induced at 3 mg/kg	Induced at 100 mg/kg	Baseline

Physical Dependence and Withdrawal

The potential for physical dependence is evaluated through precipitated withdrawal assays, where an antagonist (like rimonabant) is administered to animals chronically treated with the test compound. Following repeated administration of MDMB-4en-PINACA, the administration of rimonabant precipitated significant withdrawal symptoms, including paw tremors and head twitches.[6] These effects were observed at lower chronic doses compared to THC, indicating a higher potential for physical dependence.[6]

Withdrawal Symptom	MDMB-4en-PINACA (Mean Counts)	Δ^9 -THC (Mean Counts)
Paw Tremors	112.6[6]	100.9[6]
Head Twitches	47.3[6]	56.3[6]

Neurobehavioral and Cognitive Effects

In vivo studies in rats have demonstrated that MDMB-4en-PINACA can significantly impair motor function, coordination, and balance.[9] Furthermore, it has been shown to disrupt hippocampal function, leading to deficits in spatial learning and memory.[9][10]

Histopathological examination revealed degeneration of pyramidal cells in the cerebral cortex and hippocampus following acute administration.[9] These findings highlight the significant cognitive risks associated with **MDMB-PINACA** abuse.

Experimental Protocols

Cannabinoid Tetrad Assay

Objective: To assess the cannabimimetic effects of a compound. Animals: Typically male mice.

Procedure:

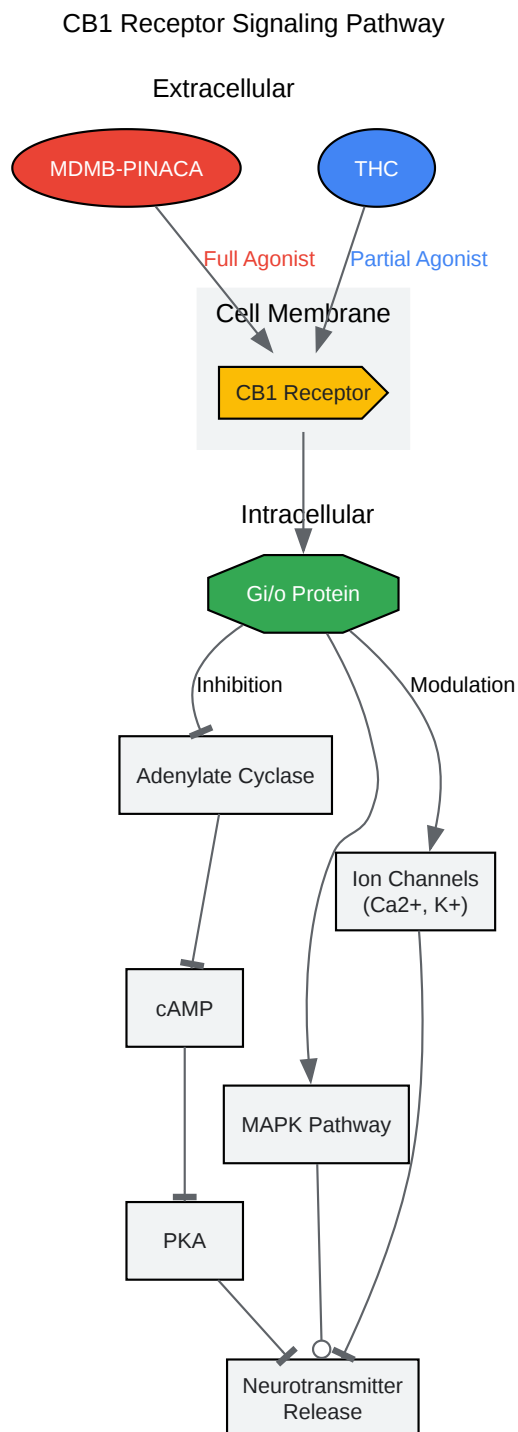
- Acclimation: Animals are acclimated to the testing room and equipment.
- Baseline Measurement: Baseline measurements for locomotor activity, rectal temperature, nociception (e.g., tail-flick or hot plate test), and catalepsy (e.g., bar test) are recorded.
- Drug Administration: Animals are administered the test compound (e.g., **MDMB-PINACA** or THC) or vehicle via a specified route (e.g., intraperitoneal injection).
- Post-treatment Measurements: At predetermined time points after administration, the four parameters are measured again.
- Data Analysis: The changes from baseline are calculated and compared between treatment groups. ED50 values are determined from dose-response curves.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of a compound. Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber. Procedure:

- Pre-conditioning (Baseline Preference): Animals are allowed to freely explore both chambers, and the time spent in each is recorded to determine any initial preference.
- Conditioning: Over several days, animals receive injections of the test compound and are confined to one chamber, and on alternate days, they receive vehicle injections and are confined to the other chamber.
- Post-conditioning (Test): Animals are again allowed to freely explore both chambers in a drug-free state. The time spent in the drug-paired chamber is compared to the pre-conditioning baseline. An increase in time indicates preference (reward), while a decrease indicates aversion.

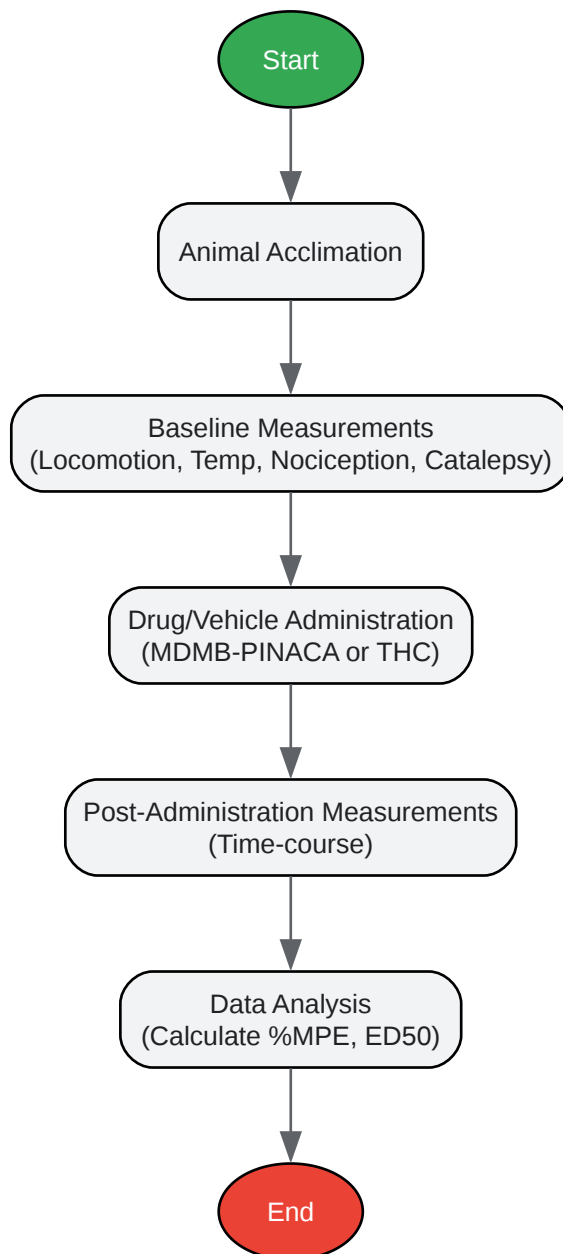
Visualizations



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Caption: CB1 Receptor Signaling Pathway for **MDMB-PINACA** and THC.

In Vivo Cannabinoid Tetrad Assay Workflow

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Caption: Workflow of the In Vivo Cannabinoid Tetrad Assay.

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